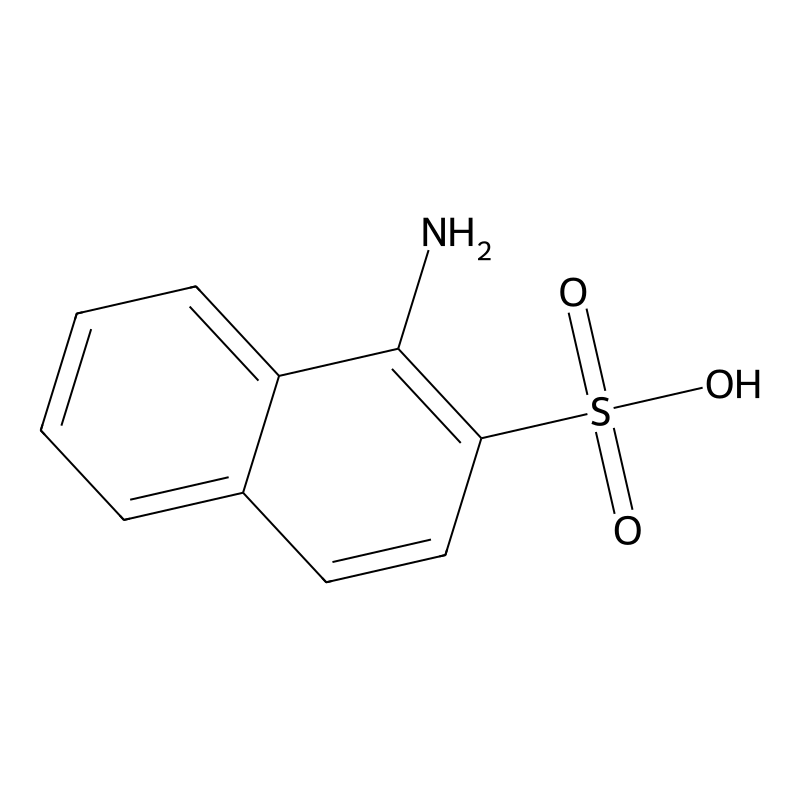1-Naphthylamine-2-sulfonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Azo Dye Synthesis
1-NPSA serves as a key building block in the production of azo dyes []. Azo dyes are a vast class of synthetic colorants with extensive applications in textiles, plastics, paints, and other materials. The amine group in 1-NPSA readily participates in diazotization reactions, a crucial step in azo dye synthesis [].
Preparation of Functional Molecules
Researchers utilize 1-NPSA as a starting material for the synthesis of more complex molecules with diverse functionalities. For instance, studies have explored the conversion of 1-NPSA into 2-(2-naphthylamino)benzoxazole, a molecule with potential applications in material science [].
1-Naphthylamine-2-sulfonic acid is an organic compound with the molecular formula . It is characterized by the presence of both an amine and a sulfonic acid functional group, making it a member of the aminonaphthalene sulfonic acids family. This compound appears as a solid, typically white to pale yellow in color, and is soluble in water. Its structure consists of a naphthalene ring substituted with an amine group at the first position and a sulfonic acid group at the second position, contributing to its unique chemical properties.
1-Naphthylamine-2-sulfonic acid can be irritating to the skin and eyes. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety procedures.
Additional Information
- 1-Naphthylamine-2-sulfonic acid is not extensively studied for biological applications due to the presence of the aromatic amine group, which can raise safety concerns.
- Nitration: The compound can undergo nitration to form nitro derivatives, which are important intermediates in dye synthesis.
- Condensation: It can react with aldehydes to form sulfonic acid polymers.
- Reduction: The amine group can be reduced to form secondary or tertiary amines depending on the reaction conditions.
These reactions highlight its utility in synthesizing more complex organic molecules, particularly in dye chemistry.
1-Naphthylamine-2-sulfonic acid can be synthesized through several methods:
- Heating Sodium Naphthionate: A common method involves heating sodium naphthionate at approximately 200°C under pressure, leading to a rearrangement that forms 1-naphthylamine-2-sulfonic acid from its isomer .
- Sulfonation Reaction: Another approach includes sulfonating naphthalene derivatives using sulfuric acid or chlorosulfonic acid under controlled conditions to yield the desired sulfonic acid .
- Bucherer Reaction: This method involves reacting 2-hydroxynaphthalene-1-sulfonic acid with ammonia and ammonium sulfite, resulting in the formation of 1-naphthylamine-2-sulfonic acid .
The primary applications of 1-naphthylamine-2-sulfonic acid are in the dye industry. It serves as an intermediate for producing various azo dyes, which are widely used for coloring textiles and other materials. Additionally, it may find use in analytical chemistry as a reagent for detecting specific ions or compounds due to its chemical reactivity.
Several compounds share structural similarities with 1-naphthylamine-2-sulfonic acid, including:
Uniqueness
1-Naphthylamine-2-sulfonic acid is unique due to its specific positioning of functional groups, which influences its reactivity and application potential compared to other aminonaphthalene derivatives. Its role as an intermediate in dye synthesis further distinguishes it within this chemical family.








